BenchChemオンラインストアへようこそ!

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3

LC-MS/MS Method Validation Pharmaceutical Impurity Quantitation Stable Isotope Internal Standard

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 (CAS 1185040-73-6) is a stable isotope-labeled analog of the famotidine cyanoethyl impurity (CAS 76823-93-3), identified as a critical process-related impurity in famotidine drug substance synthesis. The compound features three 13C atoms incorporated into the thiazole and guanidine moieties, resulting in a molecular weight of 244.31 g/mol (C5[13C]3H11N5S2), providing a +3 Da mass shift from the unlabeled form (241.34 g/mol, C8H11N5S2).

Molecular Formula C8H11N5S2
Molecular Weight 244.308
CAS No. 1185040-73-6
Cat. No. B562024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
CAS1185040-73-6
Synonyms[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine-13C3; 
Molecular FormulaC8H11N5S2
Molecular Weight244.308
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC#N
InChIInChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1
InChIKeyFSKYYRZENXOYAP-TTXLGWKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3: A Superior 13C3-Labeled Internal Standard for Famotidine Impurity Quantitation


3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 (CAS 1185040-73-6) is a stable isotope-labeled analog of the famotidine cyanoethyl impurity (CAS 76823-93-3), identified as a critical process-related impurity in famotidine drug substance synthesis [1]. The compound features three 13C atoms incorporated into the thiazole and guanidine moieties, resulting in a molecular weight of 244.31 g/mol (C5[13C]3H11N5S2), providing a +3 Da mass shift from the unlabeled form (241.34 g/mol, C8H11N5S2) . This labeled standard is purpose-designed for use as an internal standard (IS) in LC-MS/MS methods for the trace-level quantitation of the cyanoethyl impurity in famotidine active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Unlabeled Impurity Standards or Deuterated Analogs Cannot Substitute for 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 in Regulated Bioanalysis


The quantitation of genotoxic or process-related impurities such as the famotidine cyanoethyl impurity in pharmaceutical products demands analytical methods capable of parts-per-million (ppm) sensitivity with high accuracy and precision. Generic substitution of the unlabeled impurity (CAS 76823-93-3) as an external standard cannot correct for matrix effects, extraction variability, or ion suppression in LC-MS, leading to significant quantification bias [1]. Deuterated (2H) analogs, while more cost-effective, exhibit chromatographic retention time shifts relative to the native analyte due to the physicochemical differences introduced by deuterium substitution, compromising co-elution and accurate matrix effect correction . In contrast, 13C-labeled internal standards demonstrate near-identical physicochemical properties to their unlabeled counterparts, ensuring perfect co-elution and superior matrix effect compensation, which is essential for meeting ICH Q3A/Q3B impurity thresholds .

Quantitative Differentiation: 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 vs. Unlabeled and Deuterated Alternatives


Superior Matrix Effect Correction: 13C3-Labeled vs. Unlabeled External Standard for Famotidine Impurity Quantitation in Plasma

Analysis of famotidine in human maternal plasma using an unlabeled external standard resulted in a matrix effect of less than 17%. However, the use of a 13C-labeled famotidine internal standard, analogous to our target 13C3-labeled impurity compound, enabled accurate quantitation with excellent linearity (r²>0.99) across a wide dynamic range of 0.631-252 ng/mL for plasma and 0.075-30.0 µg/mL for urine [1]. This demonstrates that the 13C3-labeled impurity internal standard is essential for achieving the accuracy and precision necessary for regulated bioanalysis, as it compensates for matrix effects that otherwise compromise external standard calibration [2].

LC-MS/MS Method Validation Pharmaceutical Impurity Quantitation Stable Isotope Internal Standard

Elimination of Chromatographic Retention Time Shift: 13C3 vs. Deuterated (2H) Internal Standards for Impurity Analysis

Deuterium-labeled internal standards are well-documented to exhibit significant chromatographic retention time shifts compared to their native analytes due to the difference in C-H vs. C-2H bond polarity and van der Waals interactions with the stationary phase. In contrast, 13C-labeled standards, including the 13C3-labeled impurity, display virtually identical chromatographic behavior to the unlabeled analyte, ensuring perfect co-elution [1]. A direct comparison in reversed-phase LC demonstrated that the retention time shift for a deuterated analog can be up to 0.3-0.5 minutes, whereas the shift for a 13C-labeled analog is indistinguishable from the native analyte (Δt_R < 0.02 min) [2]. This behavior is critical because differential elution of the internal standard and analyte subjects them to different matrix effects at the ion source, invalidating the fundamental assumption of internal standard calibration .

UPLC Method Development Isotopic Internal Standard Selection Chromatographic Co-elution

Isotopic Purity and Mass Spectrometric Selectivity: 13C3 Labeling Ensures Minimal Signal Cross-Talk for Trace Impurity Analysis

The target compound is specified with a minimum 95% atom 13C isotopic enrichment at three carbon positions within the thiazole and guanidine moieties, providing a +3 Da mass shift relative to the native impurity . This specific labeling pattern creates a mass difference that places the internal standard signal outside the natural isotopic envelope of the unlabeled analyte, minimizing signal cross-talk between the internal standard and analyte channels. This is in contrast to single 13C or 15N labels that may provide only a +1 or +2 Da shift, which can be insufficient to avoid overlap with the M+1 or M+2 natural abundance peaks of the unlabeled impurity (which contains 8 carbon atoms, each with ~1.1% natural 13C abundance) [1]. The 13C3 isotopic design thus enables selective detection with negligible internal standard contribution to the analyte signal, a critical requirement for accurate quantitation at the threshold of toxicological concern (TTC) levels for potentially genotoxic impurities (typically ≤1.5 µg/day) [2].

High-Resolution Mass Spectrometry Impurity Profiling Isotopic Enrichment

Chemical Stability and Storage: Defined Stability Profile Supports Long-Term Method Reproducibility for GMP Environments

The 13C3-labeled impurity standard is supplied as a white solid with defined solubility in acetone, chloroform, dichloromethane, and methanol, and is specified for storage at -20°C . This physical characterization and storage specification provide a defined stability baseline that is essential for use as a reference standard in GMP-regulated quality control laboratories. In contrast, structurally analogous internal standards (e.g., deuterated famotidine, CAS 2707433-64-3) have reported purity minima of ≥90% by HPLC, whereas the 13C3 impurity standard from qualified suppliers is provided with a comprehensive Certificate of Analysis (COA) that includes HPLC purity, isotopic enrichment, and identity confirmation by NMR and MS . The defined physicochemical properties and documented stability facilitate method transfer and long-term reproducibility across different laboratories and over extended study periods [1].

Reference Standard Stability GMP Quality Control Method Transfer

Optimal Application Scenarios for 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 in Pharmaceutical R&D and QC


Quantitation of Famotidine Cyanoethyl Impurity in API and Drug Products for ANDA/NDA Regulatory Submissions

In support of Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), the ICH Q3A guideline requires identification and control of process-related impurities above the reporting threshold (typically 0.05% for a drug substance with a maximum daily dose ≤2 g/day). The 13C3-labeled cyanoethyl impurity serves as the ideal internal standard for a validated LC-MS/MS method capable of quantifying this impurity at sub-0.05% levels relative to the famotidine API [1]. The demonstrated method accuracy of 93-110% and precision with <14% RSD, achieved using an analogous 13C-labeled famotidine internal standard, supports the suitability of the 13C3-labeled impurity for this critical application [2].

Metabolite Profiling and Pharmacokinetic Studies of Famotidine: Use of 13C3-Impurity as a Chromatographic and Ionization Behavior Surrogate

During early-phase drug metabolism and pharmacokinetic (DMPK) studies, the availability of a stable isotope-labeled analog of a key synthetic intermediate enables its use as a retention time and ionization efficiency marker during method development. The 13C3-labeled impurity, by virtue of its structural similarity to the famotidine core and its identical chromatographic behavior to the unlabeled impurity, can serve as a system suitability standard and a surrogate for evaluating recovery and matrix effects across different biological matrices (plasma, urine, tissue homogenates) without consuming valuable clinical samples [1]. This application leverages the same co-elution advantage that makes 13C-labeled standards superior to deuterated analogs for reliable quantitation [2].

Forced Degradation and Stability-Indicating Method Development: Tracking Impurity Fate Under ICH Q1A Stress Conditions

ICH Q1A(R2) stability testing guidelines require the development of stability-indicating analytical methods capable of resolving the drug substance from its degradation products and process impurities. The 13C3-labeled cyanoethyl impurity can be spiked into famotidine drug substance samples subjected to stress conditions (acid, base, oxidative, thermal, photolytic) to monitor the fate and potential transformation of this specific impurity [1]. Because the 13C3 label imparts a distinct mass shift, the labeled impurity and any of its degradation products can be specifically tracked by mass spectrometry without interference from the unlabeled drug substance matrix, providing mechanistic insight into impurity stability [2].

Multi-Laboratory Method Transfer and Pharmacopeial Reference Standard Calibration

For methods intended for inclusion in pharmacopeial monographs (USP, EP) or for transfer between R&D and QC laboratories across different sites, the use of a well-characterized 13C3-labeled impurity standard with documented purity, isotopic enrichment, and stability ensures consistent method performance [1]. The defined solubility profile (acetone, chloroform, dichloromethane, methanol) and storage condition (-20°C) provide clear guidance for standard preparation and handling, reducing inter-laboratory variability. This is a critical requirement for the successful validation and long-term reproducibility of compendial impurity methods [2].

Quote Request

Request a Quote for 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.